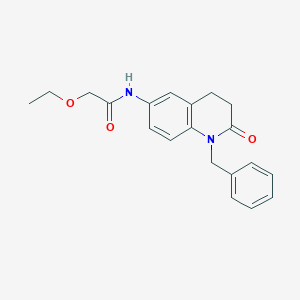

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide is a synthetic acetamide derivative featuring a benzyl-substituted tetrahydroquinolinone core and an ethoxyacetamide side chain. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-14-19(23)21-17-9-10-18-16(12-17)8-11-20(24)22(18)13-15-6-4-3-5-7-15/h3-7,9-10,12H,2,8,11,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXLJATWCVQBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been noted to compete with adenosine triphosphate (ATP) for binding to kinases, disrupting essential cellular signaling pathways.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

- DNA Interaction : Similar compounds have shown the ability to intercalate with double-stranded DNA (dsDNA), which may contribute to their antitumor effects by disrupting DNA function .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:

- Synthesis and Evaluation : A study demonstrated the synthesis of similar tetrahydroquinoline derivatives, evaluating their biological activities against various cancer cell lines. The results indicated that modifications in the benzyl group significantly influenced the antitumor efficacy .

- Case Studies : Specific case studies have reported that derivatives of tetrahydroquinoline exhibit varying degrees of cytotoxicity against breast and lung cancer cells. These findings suggest that structural modifications can enhance biological activity .

- Mechanistic Insights : Research has highlighted that the presence of the benzyl moiety enhances the compound's ability to intercalate DNA, which is critical for its antitumor properties. This insight is valuable for designing new derivatives with improved efficacy .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxyacetamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit kinases, which are critical for cellular signaling pathways that promote tumor growth .

2. Enzyme Inhibition

The mechanism of action often involves the binding of the compound to the active sites of enzymes, leading to their inhibition. This property is particularly relevant in the development of drugs targeting metabolic disorders and cancer .

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This aspect opens avenues for research into treatments for neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving isatin derivatives and appropriate amines.

- Benzylation : The introduction of the benzyl group is performed via nucleophilic substitution reactions.

- Amidation : Finally, the ethoxyacetamide moiety is introduced through reaction with ethoxyacetic acid derivatives under acidic or basic conditions.

These multi-step synthetic routes allow for precise control over the chemical structure and properties of the final product .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways .

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, researchers utilized molecular docking simulations to predict the binding affinity of this compound with specific kinases. The results indicated strong binding interactions that could lead to effective inhibition of kinase activity .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Contains a sulfonamide moiety | Enhanced solubility and potential anticancer activity |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Cyclohexane ring | Potential neuroprotective effects due to structural modifications |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Modifications

(a) Quinolinyl Oxamide Derivative (QOD)

- Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .

- Comparison: QOD shares the tetrahydroquinolin core but incorporates a benzodioxol group and an ethylenediamide linker. The target compound’s ethoxyacetamide and benzyl groups may confer greater metabolic stability compared to QOD’s ester-like diamide . QOD exhibits dual inhibition of FP-2/FP-3 enzymes, suggesting the tetrahydroquinolin core is critical for binding. Structural differences in substituents likely modulate selectivity and potency.

(b) 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

- Structure: Chloroacetamide substituent at the tetrahydroquinolin-6-yl methyl position .

- The ethoxy group in the target compound may reduce toxicity while maintaining similar hydrogen-bonding capacity through the ether oxygen .

Acetamide Side Chain Variations

(a) Benzothiazole Acetamides (EP 3 348 550A1)

- Structures : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide derivatives .

- Comparison: Benzothiazole cores differ significantly from tetrahydroquinolin in aromaticity and planarity, affecting π-π stacking interactions.

(b) Quinoxaline-Based Acetamides

- Structure: N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives with thiouracil or pyrimidinyl groups .

- Comparison: Quinoxaline’s fused aromatic system increases rigidity compared to the partially saturated tetrahydroquinolin. Bulky diphenyl substituents in quinoxaline derivatives may limit membrane permeability relative to the target compound’s benzyl group, which balances lipophilicity and steric bulk .

Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.